Glutaminyl Cyclase Inhibitor 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de la glutaminyl cyclase 3 est un inhibiteur puissant de l’enzyme glutaminyl cyclase, qui joue un rôle crucial dans la formation de peptides modifiés par le pyroglutamate. Ces peptides sont impliqués dans diverses maladies neurodégénératives, y compris la maladie d’Alzheimer. L’inhibition de la glutaminyl cyclase est apparue comme une stratégie thérapeutique prometteuse pour atténuer la progression de ces maladies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’inhibiteur de la glutaminyl cyclase 3 implique plusieurs étapes clés. Une méthode courante comprend l’utilisation de composés à base de benzonitrile. La voie de synthèse implique généralement :

Réaction de condensation d’amide : Ajouter du 1-éthyl-3-(3-diméthylpropylamine) carbodiimide et du 1-hydroxybenzotriazole dans un solvant organique, suivi d’une agitation dans un bain de glace, puis à température ambiante.

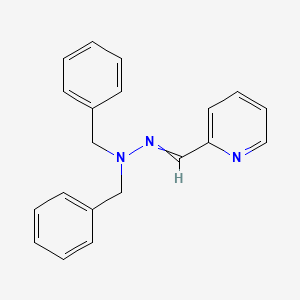

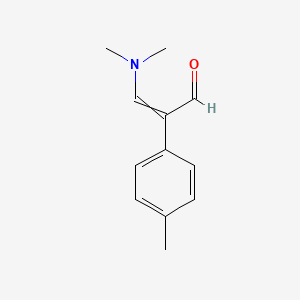

Réaction de condensation et de réduction d’aldéhyde-amine : Ajouter de la triéthylamine dans un solvant organique, suivi d’une agitation et d’un chauffage.

Reflux et agitation : Refluxer et agiter en milieu alcalin pour obtenir le produit final.

Méthodes de production industrielle : Les méthodes de production industrielle de l’inhibiteur de la glutaminyl cyclase 3 impliquent souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité pour assurer une pureté et un rendement élevés. Le processus peut inclure une synthèse en flux continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions : L’inhibiteur de la glutaminyl cyclase 3 subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxydants pour modifier la structure chimique.

Réduction : Utilise des réducteurs pour modifier l’état d’oxydation du composé.

Substitution : Implique le remplacement de groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le brome (Br2) et l’acide acétique (AcOH) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH3) est souvent utilisé.

Substitution : L’acétate de palladium (Pd(OAc)2) et la tri-tert-butylphosphine (P(Cy)3) sont des réactifs typiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’inhibiteur original, qui peuvent présenter des niveaux de puissance et de spécificité différents vis-à-vis de la glutaminyl cyclase.

4. Applications de la recherche scientifique

L’inhibiteur de la glutaminyl cyclase 3 a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier l’inhibition enzymatique et les mécanismes réactionnels.

Biologie : Aide à comprendre le rôle de la glutaminyl cyclase dans la modification des peptides et ses implications biologiques.

Industrie : Utilisé dans le développement de tests diagnostiques et d’agents thérapeutiques ciblant la glutaminyl cyclase.

Applications De Recherche Scientifique

Glutaminyl Cyclase Inhibitor 3 has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: Helps in understanding the role of glutaminyl cyclase in peptide modification and its biological implications.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting glutaminyl cyclase.

Mécanisme D'action

L’inhibiteur de la glutaminyl cyclase 3 exerce ses effets en se liant au site actif de l’enzyme glutaminyl cyclase, empêchant ainsi la cyclisation des peptides glutaminyl ou glutamyl N-terminaux en peptides modifiés par le pyroglutamate. Cette inhibition réduit la formation d’agrégats neurotoxiques, qui sont impliqués dans la progression des maladies neurodégénératives . Les cibles moléculaires comprennent le site de liaison au zinc de l’enzyme, qui est crucial pour son activité catalytique .

Composés similaires :

SEN177 : Exhibe une activité inhibitrice comparable et est utilisé dans des contextes de recherche similaires.

PBD150 : Connu pour sa forte puissance d’inhibition de la glutaminyl cyclase.

Unicité : L’inhibiteur de la glutaminyl cyclase 3 se distingue par sa grande spécificité et sa puissance d’inhibition de l’enzyme. Il a montré des résultats prometteurs dans des études précliniques, en particulier en réduisant la formation d’agrégats neurotoxiques et en améliorant les fonctions cognitives chez les modèles animaux .

Comparaison Avec Des Composés Similaires

PQ912: Another potent glutaminyl cyclase inhibitor with similar therapeutic applications.

SEN177: Exhibits comparable inhibitory activity and is used in similar research contexts.

PBD150: Known for its high potency in inhibiting glutaminyl cyclase.

Uniqueness: Glutaminyl Cyclase Inhibitor 3 stands out due to its high specificity and potency in inhibiting the enzyme. It has shown promising results in preclinical studies, particularly in reducing the formation of neurotoxic aggregates and improving cognitive functions in animal models .

Propriétés

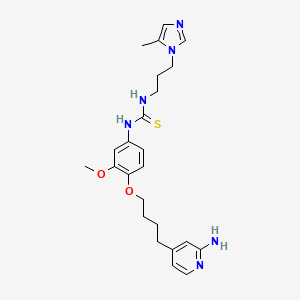

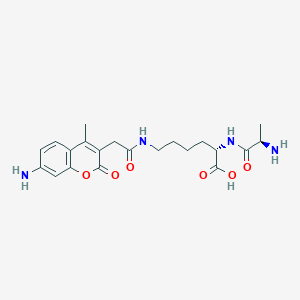

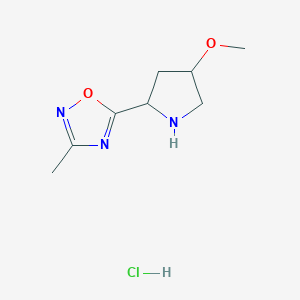

Formule moléculaire |

C24H32N6O2S |

|---|---|

Poids moléculaire |

468.6 g/mol |

Nom IUPAC |

1-[4-[4-(2-aminopyridin-4-yl)butoxy]-3-methoxyphenyl]-3-[3-(5-methylimidazol-1-yl)propyl]thiourea |

InChI |

InChI=1S/C24H32N6O2S/c1-18-16-26-17-30(18)12-5-10-28-24(33)29-20-7-8-21(22(15-20)31-2)32-13-4-3-6-19-9-11-27-23(25)14-19/h7-9,11,14-17H,3-6,10,12-13H2,1-2H3,(H2,25,27)(H2,28,29,33) |

Clé InChI |

MXAZSKBTKUGBLI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=CN1CCCNC(=S)NC2=CC(=C(C=C2)OCCCCC3=CC(=NC=C3)N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)

![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)

![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)

![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)